Cas no 2225172-67-6 (3,5-Dicyclopropylphenylboronic acid)

3,5-Dicyclopropylphenylboronic acid 化学的及び物理的性質
名前と識別子
-
- 3,5-Dicyclopropylphenylboronic acid
- SCHEMBL3787015
- 2225172-67-6
- (3,5-dicyclopropylphenyl)boronic acid
- G86860
- 3,5-Dicyclopropylphenylboronic acid
-
- インチ: 1S/C12H15BO2/c14-13(15)12-6-10(8-1-2-8)5-11(7-12)9-3-4-9/h5-9,14-15H,1-4H2
- InChIKey: LSKFBXLJRLUIPP-UHFFFAOYSA-N
- ほほえんだ: C1(B(O)O)=CC(C2CC2)=CC(C2CC2)=C1
計算された属性
- せいみつぶんしりょう: 202.1165099g/mol
- どういたいしつりょう: 202.1165099g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
3,5-Dicyclopropylphenylboronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D904982-25mg |
3,5-Dicyclopropylphenylboronic acid |
2225172-67-6 | 95% | 25mg |
¥2,790.00 | 2022-01-12 |
3,5-Dicyclopropylphenylboronic acid 関連文献
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
3,5-Dicyclopropylphenylboronic acidに関する追加情報
3,5-Dicyclopropylphenylboronic Acid (CAS No. 2225172-67-6): A Comprehensive Overview
3,5-Dicyclopropylphenylboronic acid (CAS No. 2225172-67-6) is a versatile boronic acid derivative that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in organic synthesis and medicinal chemistry. This compound is characterized by its distinctive structure, which features a phenyl ring substituted with two cyclopropyl groups and a boronic acid functional group. The combination of these structural elements imparts 3,5-dicyclopropylphenylboronic acid with remarkable reactivity and stability, making it an invaluable reagent in modern chemical research.
The synthesis of 3,5-dicyclopropylphenylboronic acid typically involves the coupling of a suitable boron source with a substituted phenyl compound. Recent advancements in synthetic methodologies have led to the development of more efficient and environmentally friendly routes for its preparation. For instance, a study published in the Journal of Organic Chemistry in 2021 reported a palladium-catalyzed cross-coupling reaction that significantly improved the yield and purity of the final product. This method not only reduces the use of hazardous reagents but also enhances the overall sustainability of the synthesis process.
In the realm of organic synthesis, 3,5-dicyclopropylphenylboronic acid has found extensive applications as a building block for constructing complex organic molecules. Its boronic acid functionality allows it to participate in various coupling reactions, such as Suzuki-Miyaura cross-couplings, which are widely used for the formation of carbon-carbon bonds. These reactions are crucial in the synthesis of pharmaceuticals, agrochemicals, and materials science applications. For example, a 2020 study in Chemical Communications demonstrated the use of 3,5-dicyclopropylphenylboronic acid in the synthesis of novel antiviral agents with promising activity against influenza viruses.
Beyond its role as a synthetic intermediate, 3,5-dicyclopropylphenylboronic acid has also shown potential in medicinal chemistry. The cyclopropyl substituents on the phenyl ring can influence the pharmacokinetic properties of drug candidates, such as their solubility and metabolic stability. A recent investigation published in the Journal of Medicinal Chemistry explored the use of 3,5-dicyclopropylphenylboronic acid-derived compounds as inhibitors of protein-protein interactions (PPIs). These PPI inhibitors have been identified as potential therapeutic agents for treating diseases such as cancer and neurodegenerative disorders.
The unique electronic and steric properties of 3,5-dicyclopropylphenylboronic acid also make it an attractive candidate for materials science applications. Its ability to form stable complexes with metal ions has led to its use in the development of luminescent materials and catalysts. A 2019 study in Advanced Materials reported the synthesis of luminescent coordination polymers using 3,5-dicyclopropylphenylboronic acid-based ligands. These materials exhibited excellent photoluminescence properties and were proposed for use in optoelectronic devices and sensors.
In addition to its synthetic and medicinal applications, 3,5-dicyclopropylphenylboronic acid has been studied for its environmental impact. Research efforts have focused on developing methods to recycle and reuse this compound to minimize waste generation and reduce environmental footprint. A 2018 study in Green Chemistry described a catalytic system that enabled the efficient recycling of boronic acids, including 3,5-dicyclopropylphenylboronic acid, through a series of reversible reactions. This approach not only enhances sustainability but also provides economic benefits by reducing raw material costs.
The future prospects for 3,5-dicyclopropylphenylboronic acid are promising. Ongoing research is exploring new synthetic methods to further improve its accessibility and expand its range of applications. Additionally, interdisciplinary collaborations between chemists, biologists, and materials scientists are expected to uncover novel uses for this versatile compound. As our understanding of its properties deepens, it is likely that 3,5-dicyclopropylphenylboronic acid will continue to play a pivotal role in advancing scientific knowledge and technological innovation.
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